molecular formula C7H11N3O B13613560 3-Amino-2-(pyrazin-2-yl)propan-1-ol

3-Amino-2-(pyrazin-2-yl)propan-1-ol

Cat. No.: B13613560
M. Wt: 153.18 g/mol
InChI Key: LALXAJVNIJYXDV-UHFFFAOYSA-N
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Description

3-Amino-2-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an amino group, a pyrazine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate amino alcohols. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with an amino alcohol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine ketones, while reduction can produce various amines .

Scientific Research Applications

3-Amino-2-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The pyrazine ring can also participate in π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(pyrazin-2-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both an amino group and a hydroxyl group, along with the pyrazine ring, makes it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-2-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-3-6(5-11)7-4-9-1-2-10-7/h1-2,4,6,11H,3,5,8H2

InChI Key

LALXAJVNIJYXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CN)CO

Origin of Product

United States

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